molecular formula C11H20Cl2N2O2S B13995891 2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide CAS No. 3183-33-3

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide

Cat. No.: B13995891
CAS No.: 3183-33-3
M. Wt: 315.3 g/mol
InChI Key: ARQGMTIGMDIVTK-UHFFFAOYSA-N
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Description

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group, two chloroethyl groups, and a methylsulfanylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide typically involves the reaction of 2-acetamido-N,N-bis(2-chloroethyl)amine with 4-methylsulfanylbutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide involves its interaction with molecular targets in biological systems. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide
  • 2-acetamido-N,N-bis(2-chloroethyl)propanamide

Uniqueness

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

3183-33-3

Molecular Formula

C11H20Cl2N2O2S

Molecular Weight

315.3 g/mol

IUPAC Name

2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C11H20Cl2N2O2S/c1-9(16)14-10(3-8-18-2)11(17)15(6-4-12)7-5-13/h10H,3-8H2,1-2H3,(H,14,16)

InChI Key

ARQGMTIGMDIVTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N(CCCl)CCCl

Origin of Product

United States

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